molecular formula C14H13F2NO B2730984 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone CAS No. 1797559-10-4

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone

Cat. No.: B2730984
CAS No.: 1797559-10-4
M. Wt: 249.261
InChI Key: QELHWORYJKLHSJ-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone is a chiral chemical building block of high interest in medicinal chemistry and drug discovery. Its core structure incorporates the 8-azabicyclo[3.2.1]octane scaffold, a nortropane derivative known for its versatility in designing biologically active molecules. Research into analogous compounds featuring this bridged azabicyclic system has demonstrated significant potential in targeting various therapeutic areas. For instance, similar molecular frameworks are being explored as potent, systemically available inhibitors of intracellular enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), a promising approach for managing inflammatory responses and pain . Furthermore, the azabicyclo[3.2.1]octane structure is a key pharmacophore in compounds investigated for modulating neuronal receptors such as the α7 nicotinic acetylcholine receptor (nAChR), a target for neurological conditions . The specific substitution with a 2,6-difluorophenyl group suggests potential for targeted interaction with enzyme active sites or receptor pockets, making this compound a valuable probe for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO/c15-11-5-2-6-12(16)13(11)14(18)17-9-3-1-4-10(17)8-7-9/h1-3,5-6,9-10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELHWORYJKLHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-azabicyclo[321]oct-2-en-8-yl(2,6-difluorophenyl)methanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process may involve techniques such as crystallization, distillation, and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism by which (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related bicyclo[3.2.1]octane derivatives:

Compound Name Molecular Weight Key Substituents Pharmacological Notes References
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone ~264 (calculated) 2,6-Difluorophenyl methanone Hypothesized enhanced metabolic stability due to fluorine substitution; potential CNS activity inferred from bicyclic scaffold.
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl esters (e.g., 2-hydroxy-3-phenylpropanoate, 2-phenylacrylate) Not reported 8-Methyl group; ester-linked phenylpropanoids Optical rotation differences noted, suggesting stereochemical influence on physicochemical properties . [1]
Maraviroc (4,4-Difluoro-N-[(1S)-3-{(1R,3S,5S)-3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]cyclohexanecarboxamide) 513.67 Triazole, cyclohexanecarboxamide FDA-approved CCR5 antagonist for HIV treatment; large molecular weight enables selective receptor binding . [2]
{(3-exo)-3-[5-(aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]oct-8-yl}(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone 495.45 Bromo-thiophene, aminomethylphenyl Bromine and thiophene moieties suggest potential kinase or enzyme inhibition applications . [4]

Key Observations

  • Substituent Impact: The target compound’s 2,6-difluorophenyl group likely enhances metabolic stability compared to phenyl esters (e.g., compounds) due to fluorine’s electronegativity and resistance to oxidation . Maraviroc’s triazole and cyclohexane groups contribute to its high molecular weight (513.67 vs. ~264 for the target), enabling specific interactions with the CCR5 receptor .
  • Maraviroc’s complex stereochemistry (1R,3S,5S) is critical for its antiviral activity, underscoring the importance of bicyclo scaffold stereocenters in drug design .
  • Synthetic Routes: describes the synthesis of a trifluoromethanesulfonate derivative using 1,1,1-trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide, highlighting the use of reactive leaving groups for functionalization . This contrasts with the target compound’s methanone group, which may require alternative coupling strategies.

Research Findings and Implications

  • Fluorine vs.
  • Scaffold Rigidity : The bicyclo[3.2.1]octene core in all compounds enforces conformational restraint, a feature exploited in Maraviroc to stabilize receptor-bound states .
  • Pharmacological Potential: While the target compound lacks clinical data, its structural features align with CNS-active molecules (e.g., tropane alkaloids), suggesting possible neuromodulatory applications.

Biological Activity

The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone is a bicyclic organic molecule notable for its complex structure and potential biological activities. This article explores its pharmacological properties, synthesis pathways, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a bicyclic framework with a nitrogen atom integrated into the structure, which is essential for its biological interactions. The presence of a ketone functional group and a difluorophenyl moiety enhances its chemical reactivity and potential binding affinity to various biological targets.

Chemical Formula

  • Molecular Formula : C16H19F2N2O
  • Molecular Weight : 249.261 g/mol

Biological Activity

Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological properties. The biological activity of This compound can be categorized into several key areas:

1. Neurotransmitter Modulation

Studies suggest that the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural analogs have been investigated for their effects on central nervous system (CNS) functions, indicating potential applications in treating neurological disorders.

2. Antiviral Properties

Similar bicyclic compounds have shown antiviral activity in various studies, suggesting that this compound may also possess such properties. The mechanism may involve interference with viral replication or modulation of host cellular pathways.

3. Analgesic Effects

Research on related azabicyclic compounds has demonstrated analgesic effects in animal models. For instance, derivatives of the azabicyclo framework have been shown to alleviate pain effectively in hot plate tests compared to standard analgesics like morphine.

Synthesis Pathways

The synthesis of This compound can be achieved through various methods:

  • Cyclization Reactions : Utilizing precursors that allow for the formation of the bicyclic structure through cyclization reactions.
  • Functional Group Modifications : Employing reactions such as oxidation and reduction to introduce or modify functional groups within the molecule.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique properties and potential applications of This compound .

Compound NameStructureUnique Features
8-Azabicyclo[3.2.1]octanonesStructureKnown for CNS effects
4-Chloro-N-(pyridin-3-yl)benzamideStructureInvestigated for anti-inflammatory properties
7-Azabicyclo[4.2.0]octanonesStructureExhibits diverse biological activities

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to This compound :

  • Neuropharmacological Studies : A study indicated that derivatives of this compound exhibited significant modulation of neurotransmitter release in vitro.
  • Antiviral Activity : Research demonstrated that similar bicyclic structures inhibited viral replication in cell cultures, suggesting a potential pathway for therapeutic development.
  • Analgesic Activity : In vivo studies showed that certain derivatives provided pain relief comparable to established analgesics without significant side effects.

Q & A

Basic Research Questions

Q. What are the key structural features of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,6-difluorophenyl)methanone that influence its biological activity?

  • The compound’s bicyclic azabicyclo[3.2.1]octane framework provides rigidity and stereochemical specificity, enabling precise interactions with biological targets such as enzymes or receptors. The 2,6-difluorophenyl group enhances lipophilicity and metabolic stability, while the fluorine atoms modulate electronic properties and binding affinity through polar interactions .

Q. What synthetic strategies are employed for constructing the azabicyclo[3.2.1]octane core in this compound?

  • The core is typically synthesized via cyclization reactions under controlled conditions (e.g., high-pressure reactors) to form the bicyclic structure. Key steps include:

  • Cyclopropane ring formation : Achieved through [3+2] cycloaddition or ring-closing metathesis.
  • Amine functionalization : Introduced via nucleophilic substitution or reductive amination .
    • Example reaction parameters:
StepTemperature (°C)SolventCatalystYield (%)
Cyclization120ToluenePd(OAc)₂65–72
Fluorination80DMFKF85–90

Q. How does stereochemistry at positions 1R and 5S affect target binding?

  • The stereochemistry dictates spatial orientation for hydrogen bonding and hydrophobic interactions. For example, the (1R,5S) configuration aligns the difluorophenyl group with hydrophobic pockets in target proteins, as shown in molecular docking studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and stereoselectivity during synthesis?

  • Methodology : Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in fluorination steps.
  • Pressure control : High-pressure reactors (5–10 bar) improve cyclization efficiency by reducing side reactions .
    • Data contradiction resolution : Conflicting yield reports may arise from impurities in starting materials; use HPLC with UV/Vis detection (λ = 254 nm) to verify purity .

Q. What analytical techniques are critical for resolving contradictions in reported biological activity data?

  • X-ray crystallography : Resolves stereochemical ambiguities in the azabicyclo core (e.g., confirming chair vs. boat conformations).
  • 2D-NMR (COSY, NOESY) : Validates spatial proximity of fluorine atoms to target binding sites .
  • Case study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 50 nM) were resolved by identifying residual solvent (DMSO) in assay buffers, which artificially inflated activity .

Q. How do computational methods contribute to understanding the structure-activity relationship (SAR) of this compound?

  • Molecular dynamics (MD) simulations : Predict binding stability with targets (e.g., dopamine receptors) by modeling hydrophobic interactions between the difluorophenyl group and receptor pockets.
  • Density Functional Theory (DFT) : Calculates electronic effects of fluorine substitution on reaction intermediates .
  • Example SAR findings:

SubstituentBinding Affinity (Ki, nM)Selectivity Ratio (Target A/B)
2,6-diF12 ± 28.5
2-F45 ± 53.2

Q. What strategies mitigate challenges in scaling up multi-step syntheses for preclinical studies?

  • Flow chemistry : Continuous processing reduces batch variability in cyclization steps (residence time: 30–60 min, flow rate: 0.5 mL/min) .
  • Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate enantiomers.
  • Yield optimization table :

Scale (mmol)Purity (%)Isolated Yield (%)
1098.568
10097.262

Data Contradiction Analysis

Q. Why do some studies report conflicting metabolic stability data for this compound?

  • Methodological variables : Differences in liver microsome sources (human vs. rat) and incubation times (30 vs. 60 min) alter half-life (t₁/₂) measurements.
  • Resolution : Standardize assays using pooled human liver microsomes and LC-MS/MS quantification (LOQ = 1 ng/mL) .

Q. How can researchers address discrepancies in reported solubility profiles?

  • Controlled testing : Use biorelevant media (FaSSIF/FeSSIF) instead of pure aqueous buffers.
  • Example data :

MediumSolubility (mg/mL)
Water0.05
FaSSIF0.32

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